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molecular formula C11H13NO4 B8625438 N-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)ethyl)formamide CAS No. 33543-00-9

N-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)ethyl)formamide

Cat. No. B8625438
M. Wt: 223.22 g/mol
InChI Key: BHADRANUIQGDDZ-UHFFFAOYSA-N
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Patent
US04746747

Procedure details

6.95 g (30 mmol) of 2-(3-methoxy-4,5-methylenedioxyphenyl)ethylamide hydrochloride was dissolved in 30 ml of water, and the mixture was made basic with 25% sodium hydroxide aqueous solution. The mixture was extracted with 30 ml of toluene. The toluene layer was washed with 10 ml of water, added with 2.73 g (59.3 mmol) of formic acid, refluxed under heating for 2 hours at normal pressure to distill off about 15 ml of the toluene while separating the produced water by an azeotropic distillation and then cooled. The deposited crystal was filtered out, washed with 3 ml of toluene and dried to obtain 5.48 g of N-[2-(3-methoxy-4,5-methylenedioxyphenyl)ethyl]formamide (C). Yield: 83%; melting point: 108°-110° C.
Name
2-(3-methoxy-4,5-methylenedioxyphenyl)ethylamide hydrochloride
Quantity
6.95 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.73 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH2:13][CH2:14][NH-:15])[CH:7]=[C:8]2[O:12][CH2:11][O:10][C:9]=12.[OH-].[Na+].[CH:18](O)=[O:19]>O>[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH2:13][CH2:14][NH:15][CH:18]=[O:19])[CH:7]=[C:8]2[O:12][CH2:11][O:10][C:9]=12 |f:0.1,2.3|

Inputs

Step One
Name
2-(3-methoxy-4,5-methylenedioxyphenyl)ethylamide hydrochloride
Quantity
6.95 g
Type
reactant
Smiles
Cl.COC=1C=C(C=C2C1OCO2)CC[NH-]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.73 g
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 30 ml of toluene
WASH
Type
WASH
Details
The toluene layer was washed with 10 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 2 hours at normal pressure
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
to distill off about 15 ml of the toluene
CUSTOM
Type
CUSTOM
Details
while separating the produced water
DISTILLATION
Type
DISTILLATION
Details
by an azeotropic distillation
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The deposited crystal was filtered out
WASH
Type
WASH
Details
washed with 3 ml of toluene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C2C1OCO2)CCNC=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.48 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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